2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid
Description
Contextual Overview of Substituted Acrylic Acids in Chemical Research
Substituted acrylic acids are a cornerstone of modern chemical research, finding extensive application in the synthesis of polymers, pharmaceuticals, and fine chemicals. usm.edursc.org Their defining feature is the presence of a carboxylic acid group directly attached to a carbon-carbon double bond, a combination that imparts a rich and varied reactivity. This arrangement allows for a multitude of chemical transformations, including polymerization, cycloadditions, and conjugate additions. The ability to introduce various substituents onto the acrylic acid backbone further enhances their utility, enabling the fine-tuning of steric and electronic properties to achieve specific synthetic outcomes.
Structural Features and Unique Reactivity Handles of 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid
This compound, systematically named 2-methylenesuccinic acid 4-benzyl ester, possesses a distinct molecular architecture that sets it apart. Its structure is characterized by a terminal acrylic acid moiety, a flexible methylene (B1212753) spacer, and a benzyl (B1604629) ester group. acs.orgsigmaaldrich.com This strategic arrangement of functional groups provides multiple "handles" for chemical reactions.
The acrylic acid portion, with its electron-deficient double bond, is susceptible to nucleophilic attack and is a prime candidate for radical polymerization. The free carboxylic acid group offers a site for esterification, amidation, or salt formation. Simultaneously, the benzyl ester acts as a protecting group for a second carboxylic acid function, which can be selectively deprotected under specific conditions, typically through hydrogenolysis, to reveal a free carboxylic acid. This latent functionality allows for sequential and site-selective modifications, a highly desirable feature in multi-step synthesis.
Table 1: Key Structural Features and Their Synthetic Implications
| Structural Feature | Chemical Group | Potential Reactivity |
| Acrylic Acid Moiety | C=C-COOH | Polymerization, Michael Addition, Cycloaddition |
| Free Carboxylic Acid | -COOH | Esterification, Amidation, Salt Formation |
| Benzyl Ester | -COOCH₂Ph | Protecting Group, Deprotection via Hydrogenolysis |
| Methylene Spacer | -CH₂- | Provides flexibility and spatial separation of functional groups |
Historical Perspectives on Related Benzyl Ester and Acrylic Acid Derivatives in Synthesis
The use of both acrylic acid derivatives and benzyl esters has a long and storied history in organic synthesis. Acrylic acid and its simple esters became commercially significant in the early 20th century with the development of acrylic polymers, valued for their transparency and durability. rsc.org Over the decades, the repertoire of reactions involving acrylic systems has expanded dramatically, solidifying their role as fundamental building blocks.
Concurrently, the benzyl group has been widely employed as a protecting group for carboxylic acids and alcohols since the mid-20th century. researchgate.net Its stability to a wide range of reaction conditions, coupled with its facile removal by catalytic hydrogenolysis, has made it an invaluable tool in the synthesis of complex molecules, including peptides and natural products. The strategic use of benzyl esters allows for the temporary masking of a reactive carboxylic acid, enabling other parts of the molecule to be modified without interference. The synthesis of monoesters of dicarboxylic acids like itaconic acid has been a topic of interest, with various methods developed to achieve selective esterification. acs.org
Scope and Significance of Academic Research on the Chemical Compound
Academic research into this compound and its isomers, the monoesters of itaconic acid, is driven by the increasing demand for functionalized monomers derived from renewable resources. Itaconic acid, a bio-based dicarboxylic acid, is an attractive starting material for the synthesis of sustainable polymers and chemicals. researchgate.netfraunhofer.de The mono-esterification of itaconic acid, leading to compounds like this compound, is a key strategy to modify its reactivity and solubility, making it a more versatile monomer.
Recent studies have focused on developing selective and efficient methods for the synthesis of itaconic acid monoesters. For instance, research by Arnaud et al. (2019) has demonstrated a straightforward and highly selective protocol for synthesizing a variety of these monoesters, highlighting their potential as bio-based alternatives to petroleum-derived acrylic acid. acs.orgacs.org The unique structure of this compound, with its distinct acrylic and protected carboxylic acid functionalities, makes it a promising candidate for the development of advanced materials, such as functional polymers, cross-linkers, and building blocks for complex molecular architectures. The ongoing research in this area underscores the compound's significance in the transition towards more sustainable chemical manufacturing.
Detailed Research Findings
While specific research exclusively focused on this compound is nascent, significant insights can be drawn from studies on the selective synthesis and reactivity of itaconic acid monoesters.
A notable synthetic approach involves the reaction of itaconic anhydride (B1165640) with the corresponding alcohol, in this case, benzyl alcohol. This method has been shown to favor the formation of the 4-ester isomer (the title compound) due to the higher reactivity of the non-conjugated carbonyl group of the anhydride towards nucleophilic attack. researchgate.net
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₄ | acs.orgsigmaaldrich.com |
| Molecular Weight | 220.22 g/mol | acs.org |
| CAS Number | 48162-88-5 | sigmaaldrich.com |
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Vinylic Protons (=CH₂) | δ 5.8 - 6.5 ppm |
| Methylene Protons (-CH₂-) | δ ~3.4 ppm | |
| Benzylic Protons (-CH₂Ph) | δ ~5.1 ppm | |
| Aromatic Protons (-C₆H₅) | δ ~7.3 ppm | |
| Carboxylic Acid Proton (-COOH) | δ > 10 ppm (broad) | |
| ¹³C NMR | Carbonyl Carbons (C=O) | δ 165 - 175 ppm |
| Vinylic Carbons (=C, =CH₂) | δ 125 - 140 ppm | |
| Aromatic Carbons (-C₆H₅) | δ 127 - 136 ppm | |
| Benzylic Carbon (-CH₂Ph) | δ ~67 ppm | |
| Methylene Carbon (-CH₂-) | δ ~38 ppm | |
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (broad) |
| C=O stretch (Ester and Acid) | ~1720 cm⁻¹ and ~1690 cm⁻¹ | |
| C=C stretch (Vinyl) | ~1630 cm⁻¹ | |
| C-O stretch (Ester and Acid) | 1300 - 1100 cm⁻¹ |
The reactivity of the two distinct carboxylic acid groups, one free and one protected as a benzyl ester, allows for a range of selective chemical transformations. The free acrylic acid can undergo polymerization or Michael additions, while the benzyl ester remains intact. Subsequent removal of the benzyl group via hydrogenolysis would then unmask the second carboxylic acid, opening up possibilities for further functionalization, such as the formation of polyamides or the introduction of other chemical moieties. This differential reactivity is a key feature that makes this compound a valuable and versatile intermediate in organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylidene-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBASSYZBXKFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462302 | |
| Record name | 4-(Benzyloxy)-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48162-88-5 | |
| Record name | 4-(Benzyloxy)-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Benzyloxy 2 Oxoethyl Acrylic Acid
Established Synthetic Routes to the Acrylic Acid Moiety
The traditional synthesis of 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid often relies on a convergent approach, where key fragments of the molecule are synthesized separately and then combined. This strategy allows for a modular and often high-yielding assembly of the target compound.
Condensation Reactions in the Formation of the Acrylic Acid Skeleton
A cornerstone in the synthesis of the acrylic acid backbone is the utilization of condensation reactions. These reactions typically involve the formation of a carbon-carbon double bond, which is characteristic of the acrylic acid moiety. One of the most prominent methods is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.
In a plausible synthetic route to this compound, a suitable precursor would be a benzyl (B1604629) ester of a dicarboxylic acid, which can be reacted with formaldehyde (B43269). For instance, the condensation of benzyl malonate with a formaldehyde equivalent in the presence of a base like piperidine (B6355638) or an amine salt can yield the desired acrylic acid skeleton with the benzyl ester already in place. google.com
Another established approach involves the modification of itaconic acid (2-methylenesuccinic acid). Itaconic acid already possesses the acrylic acid core structure. Through selective esterification, the desired benzyl ester can be introduced, followed by further functionalization of the succinic acid portion to create the 2-oxoethyl side chain.
Table 1: Comparison of Condensation Reaction Conditions
| Reaction Type | Reactants | Catalyst | Solvent | Temperature (°C) |
| Knoevenagel Condensation | Benzyl Malonate, Formaldehyde | Piperidine/Acetic Acid | Toluene (B28343) | Reflux |
| Aldol-type Condensation | Benzyl Succinate (B1194679), Formaldehyde | Strong Base (e.g., NaH) | Aprotic Solvent | 0 to RT |
Strategies for Introducing the 2-Oxoethyl Side Chain
A key intermediate for this purpose is a mono-benzyl ester of a dicarboxylic acid, such as monobenzyl succinate. The reaction of the enolate of benzyl succinate with an electrophilic source of formaldehyde can directly install the required hydroxymethyl group, which can then be oxidized to the corresponding aldehyde or ketone, forming the 2-oxoethyl functionality.
Alternatively, starting from itaconic acid monobenzyl ester, the methylene group can be functionalized. For example, hydroformylation followed by oxidation could introduce the desired functionality, although this approach may present challenges with regioselectivity.
Benzyl Ester Formation Approaches
The formation of the benzyl ester is a crucial step, often performed to protect the carboxylic acid functionality during subsequent synthetic transformations. Several methods are available for this purpose.
Direct esterification of a carboxylic acid with benzyl alcohol under acidic catalysis (Fischer esterification) is a straightforward method. However, this often requires harsh conditions and the removal of water to drive the equilibrium towards the product. chemicalbook.com
A milder and more common approach is the reaction of a carboxylate salt with benzyl bromide or benzyl chloride. This SN2 reaction is typically carried out in a polar aprotic solvent.
For more sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid towards nucleophilic attack by benzyl alcohol. These methods proceed under mild conditions and are highly efficient. researchgate.net
Table 2: Benzyl Ester Formation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Benzyl Alcohol, Acid Catalyst | High Temperature, Water Removal | Inexpensive Reagents | Harsh Conditions, Reversible |
| Alkylation with Benzyl Halide | Carboxylate Salt, Benzyl Bromide/Chloride | Polar Aprotic Solvent | Mild Conditions, High Yield | Requires Pre-formation of Carboxylate |
| Carbodiimide Coupling | Carboxylic Acid, Benzyl Alcohol, DCC/EDC | Room Temperature | Very Mild Conditions, High Yield | Stoichiometric Byproducts |
Novel and Emerging Synthetic Approaches
Recent advancements in organic synthesis have opened new avenues for the preparation of complex molecules like this compound. These methods often focus on improving efficiency, reducing waste, and employing more sustainable practices.
Catalytic Methods for the Synthesis of this compound Precursors
Catalytic methods offer significant advantages in terms of atom economy and reaction efficiency. For the synthesis of precursors to the target molecule, transition metal-catalyzed cross-coupling reactions can be employed. For example, a palladium-catalyzed carbonylation of a suitable vinyl halide with carbon monoxide and benzyl alcohol could directly introduce the benzyl ester and the acrylic acid moiety in a single step.
Furthermore, catalytic C-H activation strategies are emerging as powerful tools. A hypothetical route could involve the direct carboxylation and benzylation of a precursor containing a reactive C-H bond, although this remains a challenging transformation to achieve with high selectivity for this specific target.
Bio-inspired and Biocatalytic Syntheses of Analogous Acrylic Acid Derivatives
Nature provides a rich source of inspiration for the synthesis of complex molecules. While a direct biocatalytic route to this compound has not been reported, enzymatic methods are being developed for the synthesis of related acrylic acid derivatives.
For instance, enzymes such as decarboxylases and aldolases could be engineered to accept modified substrates, potentially leading to the formation of the carbon skeleton of the target molecule. nih.gov The anaerobic activation of toluene to form benzylsuccinate, a reaction catalyzed by benzylsuccinate synthase, demonstrates the potential of enzymatic C-C bond formation in constructing key structural motifs. nih.gov
The biocatalytic production of itaconic acid from renewable feedstocks is a well-established industrial process. nih.govmdpi.com This bio-derived itaconic acid can serve as a sustainable starting material for the chemical synthesis of this compound and its analogs. The enzymatic esterification of itaconic acid with benzyl alcohol, catalyzed by lipases, could offer a green alternative to traditional chemical methods for the formation of the benzyl ester.
Green Chemistry Principles in the Synthesis of this compound and its Congeners
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. The primary synthetic route, the Knoevenagel-Doebner condensation, has been a focal point for green innovations.
Traditionally, this reaction has been carried out using pyridine (B92270) as a solvent and piperidine as a catalyst. However, due to the toxicity of pyridine, significant research has been directed towards finding greener alternatives. tandfonline.comtue.nl Solvent-free conditions have emerged as a highly effective approach, not only eliminating the need for hazardous solvents but also often leading to faster reaction times and simpler work-up procedures. tue.nlscispace.comresearchgate.net
The choice of catalyst is another critical aspect of greening the synthesis. Environmentally benign amines and ammonium (B1175870) salts, such as ammonium bicarbonate, have been successfully employed as alternatives to piperidine. tandfonline.comscispace.com These catalysts are less toxic and can often be used in smaller quantities. Furthermore, the development of heterogeneous catalysts, such as functionalized silicas, zeolites, and metal-organic frameworks (MOFs), offers the advantages of easy separation and recyclability, minimizing waste generation. niscpr.res.inmdpi.com For instance, a 2D Cu-MOF has been shown to be a highly efficient and reusable catalyst for Knoevenagel condensations in aqueous media at room temperature. mdpi.com
Water, as a solvent, represents another cornerstone of green synthesis. While the solubility of all reactants in water can be a challenge, the use of phase-transfer catalysts or surfactants can facilitate the reaction in aqueous media. The use of water not only eliminates volatile organic compounds (VOCs) but can also enhance reaction rates and selectivity in some cases.
Microwave-assisted synthesis is another green technique that has been successfully applied to Knoevenagel-Doebner reactions. frontiersin.orgmdpi.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, leading to energy savings and potentially higher yields by minimizing side reactions. frontiersin.orgmdpi.com
The principles of atom economy are also central to the green synthesis of this compound. The Knoevenagel-Doebner reaction is inherently atom-economical as it involves a condensation reaction where the main byproduct is water. Optimizing the reaction to minimize the formation of other byproducts further enhances its green credentials.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Knoevenagel-Doebner Condensation
| Parameter | Traditional Method | Green Alternative(s) |
| Solvent | Pyridine, Benzene, Toluene | Solvent-free, Water, Ethanol (B145695) |
| Catalyst | Piperidine, Primary/Secondary Amines | Ammonium Bicarbonate, DMAP, Heterogeneous Catalysts (e.g., MOFs, functionalized silica) |
| Energy Input | Conventional Heating (Reflux) | Microwave Irradiation, Room Temperature (with highly active catalysts) |
| Work-up | Organic solvent extraction, distillation | Simple filtration (for solid products), aqueous extraction |
| Byproducts | Potential for solvent and catalyst waste | Primarily water, recyclable catalyst |
Yield Optimization and Reaction Efficiency in this compound Synthesis
A proposed synthetic pathway involves the reaction of mono-benzyl malonate with formaldehyde. In this Doebner modification of the Knoevenagel reaction, the mono-benzyl malonate acts as the active methylene compound. The reaction proceeds through a condensation step followed by decarboxylation to yield the final α,β-unsaturated acid.
Reaction Parameters for Optimization:
Catalyst Selection and Loading: The choice of base catalyst is critical. While piperidine is effective, greener alternatives like ammonium bicarbonate or 4-(Dimethylamino)pyridine (DMAP) can also be used. tandfonline.commorressier.com The catalyst loading needs to be optimized; typically, catalytic amounts are sufficient. For instance, in related reactions, piperidine has been used in quantities ranging from 0.125 to 0.625 equivalents. frontiersin.org
Reactant Stoichiometry: The molar ratio of the reactants plays a significant role. In many Knoevenagel-Doebner reactions, a slight excess of the malonic acid derivative is used to ensure complete conversion of the aldehyde. tandfonline.comfrontiersin.org However, for solvent-free reactions, reducing the excess of the malonic acid component to as low as 1.2 equivalents has been shown to not negatively impact the yield. tandfonline.comtue.nl
Temperature and Reaction Time: The reaction temperature is a crucial factor. While some Knoevenagel condensations can be performed at room temperature with highly reactive substrates and catalysts, others require heating to proceed at a reasonable rate. mdpi.com Microwave-assisted synthesis has demonstrated the ability to significantly shorten reaction times, often achieving high yields in minutes. frontiersin.org For example, optimization of a microwave-assisted Knoevenagel-Doebner reaction on vanillin (B372448) found optimal conditions at 90°C for 30 minutes. frontiersin.org
Solvent: As discussed in the context of green chemistry, the choice of solvent can impact reaction efficiency. While solvent-free conditions are often preferred for their environmental benefits, in some cases, a solvent like dimethylformamide (DMF) or ethanol may be necessary to ensure homogeneity and facilitate the reaction. frontiersin.org
Removal of Water: The Knoevenagel condensation produces water as a byproduct. In some cases, the removal of water, for example, by azeotropic distillation, can drive the reaction equilibrium towards the product side and improve yields.
Table 2: Hypothetical Optimization of the Synthesis of this compound via Knoevenagel-Doebner Condensation
| Entry | Mono-benzyl malonate (eq.) | Formaldehyde (eq.) | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | 1.2 | 1.0 | Piperidine (0.25) | Toluene | 110 (Reflux) | 4 | 75 |
| 2 | 1.2 | 1.0 | Ammonium Bicarbonate (0.5) | Solvent-free | 90 | 2 | 85 |
| 3 | 1.5 | 1.0 | Piperidine (0.5) | DMF | 90 (MW) | 0.5 | 92 |
| 4 | 1.2 | 1.0 | DMAP (0.1) | Ethanol | 78 (Reflux) | 6 | 78 |
| 5 | 1.0 | 1.2 | Cu-MOF (cat.) | Water | 25 (RT) | 12 | 88 |
Note: The yields presented in this table are hypothetical and based on analogous reactions reported in the literature. Further experimental validation is required to determine the actual yields for the synthesis of this compound.
Reactivity and Chemical Transformations of 2 2 Benzyloxy 2 Oxoethyl Acrylic Acid
Reactions at the Acrylic Acid Double Bond
The electron-withdrawing nature of the adjacent carboxylic acid and ester groups activates the C=C double bond, making it susceptible to various addition reactions and polymerization.
The acrylic acid moiety readily undergoes conjugate addition, often referred to as the Michael reaction. This class of reactions is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Nucleophiles preferentially attack the β-carbon of the double bond.
Aza-Michael Addition: Secondary aliphatic amines can add across the double bond, a process known as the aza-Michael reaction. researchgate.net This transformation is a highly atom-efficient method for synthesizing β-aminocarbonyl derivatives, which are valuable precursors for biologically active compounds. researchgate.net
Radical Addition: Aliphatic radicals, such as the hydroxyl radical (•OH) and various alkyl radicals, can also add to the acrylic acid double bond. psu.edu Studies on acrylic acid show that these radicals typically add to the unsubstituted end of the double bond, leading to the formation of a more stable, delocalized radical adduct. psu.edu The regioselectivity of this attack is influenced by both steric and electronic factors. psu.edu
| Reaction Type | Reagent/Catalyst | Product Type |
| Aza-Michael Addition | Secondary Amines (e.g., Benzylamine) | β-Amino Acid Derivatives |
| Radical Addition | Radical Initiators (e.g., Ti³⁺/H₂O₂) + Alkyl Source | Substituted Carboxylic Acid Derivatives |
The acrylic acid portion of the molecule can participate in polymerization reactions to form polyacrylates. The most common method for polymerizing acrylic monomers is free radical polymerization. ijcrt.org
This process is typically initiated by a radical species, which can be generated thermally or photochemically from an initiator like hydrogen peroxide. ijcrt.org The initiator radical adds to the C=C double bond of the acrylic acid monomer, creating a new radical that can then attack another monomer unit. This chain reaction continues, leading to the formation of a high-molecular-weight polymer. ijcrt.org To obtain well-defined polymers, controlled radical polymerization (CRP) techniques are often employed using protected acrylate (B77674) monomers. uni-bayreuth.de For acrylic acid specifically, polymerization can be inhibited by certain N-oxyl compounds to prevent unwanted reactions during other chemical processes. google.com
Transformations Involving the Carboxylic Acid Group
The carboxylic acid functionality is a key site for transformations such as esterification and amidation, allowing for the introduction of diverse molecular fragments.
Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comgoogleapis.com This is an equilibrium-limited reversible reaction. researchgate.net To drive the reaction towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction, often by azeotropic distillation. googleapis.comresearchgate.net A wide variety of alcohols, from simple aliphatic alcohols to more complex polyols, can be used. chemra.comresearchgate.net
Amidation: The carboxylic acid can also be converted to an amide by reacting with an amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. Direct reaction of an acrylic ester with a diamine in the presence of specific enzymes can also yield amides, a method that helps to minimize the competing Michael addition side reaction. google.com
| Reaction Type | Reagents | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Diester |
| Amidation | Amine, Coupling Agent or prior activation | Amide-Ester |
Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For α,β-unsaturated acids like acrylic acid derivatives, this reaction can be challenging. However, specific catalytic systems have been developed for the decarboxylation of related compounds. For instance, dicarboxylic acids like maleic acid can be catalytically decarboxylated to acrylic acid at elevated temperatures using catalysts such as an active form of faujasite. google.com Similarly, 2,3-diaryl acrylic acids can undergo decarboxylation to form stilbenes using copper-based catalysts under microwave conditions. researchgate.net While not directly demonstrated for 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid, these examples suggest that under specific, often harsh, catalytic conditions, the removal of its carboxylic acid group could be possible. google.comresearchgate.net
Reactivity of the Benzyl (B1604629) Ester Functionality
The benzyl ester group is primarily known as a protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to selective cleavage.
The most common method for cleaving a benzyl ester is through catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). organic-chemistry.org This mild and efficient method selectively removes the benzyl group, liberating the carboxylic acid without affecting many other functional groups. organic-chemistry.org This deprotection strategy is a cornerstone of multi-step organic synthesis.
Alternative methods for cleaving benzyl esters include the use of nickel boride, which can chemoselectively remove the benzyl group while leaving other ester types, ethers, and amides intact. organic-chemistry.org
| Reaction Type | Reagents/Catalyst | Product |
| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Itaconic acid |
| Chemoselective Cleavage | Nickel Boride | Itaconic acid |
Cleavage of the Benzyl Ester under Various Conditions
The benzyl ester functional group is a widely used protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to cleavage under specific, mild protocols. The removal of the benzyl group from this compound to unmask the corresponding dicarboxylic acid can be achieved through several reliable methods.
One of the most common and efficient methods is catalytic hydrogenolysis . This reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on charcoal (Pd/C). The process is clean, often quantitative, and proceeds under mild temperature and pressure, delivering the deprotected carboxylic acid and toluene (B28343) as the only byproduct. organic-chemistry.org
Alternatively, Lewis acids can be employed for debenzylation. Tin (IV) chloride (SnCl₄) has been shown to be particularly effective for cleaving benzyl esters. dal.ca A key advantage of this method is its chemoselectivity; SnCl₄ can remove the benzyl ester in the presence of other sensitive functional groups, including benzyl ethers, amines, and amides, which are not cleaved under these conditions. dal.caresearchgate.net However, studies on β-carbonyl-α-benzyl ester substrates have indicated that these conditions can sometimes lead to product decomposition, suggesting that reaction optimization is crucial. dal.ca
| Method | Reagents & Conditions | Selectivity & Remarks |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%), Solvent (MeOH, EtOH, or EtOAc), RT | High efficiency, clean reaction. May also reduce the C=C double bond if not carefully controlled. |
| Lewis Acid Cleavage | SnCl₄ (1.1-2.5 equiv.), CH₂Cl₂, 0 °C to RT | Chemoselective; does not cleave benzyl ethers or amides. dal.ca Potential for substrate decomposition with β-keto esters. |
| Nickel Boride Reduction | NiCl₂·6H₂O, NaBH₄, MeOH, RT | Chemoselectively cleaves benzyl esters in the presence of other reducible groups. organic-chemistry.org |
Transesterification Reactions
Transesterification is a fundamental process for converting one ester into another. For this compound, the benzyl ester can be exchanged for other alkyl groups, such as methyl or ethyl, by reacting it with the corresponding alcohol under acidic or basic catalysis. masterorganicchemistry.com
Acid-catalyzed transesterification typically involves heating the substrate in an excess of the desired alcohol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com More modern catalysts, such as scandium (III) triflate (Sc(OTf)₃) and silica (B1680970) chloride, have also proven effective, often under milder conditions. organic-chemistry.org
Base-catalyzed transesterification is usually performed using a catalytic amount of an alkoxide base (e.g., sodium methoxide (B1231860) in methanol). The reaction proceeds through a nucleophilic acyl substitution mechanism. It is important that the alkoxide base matches the alcohol solvent to avoid a mixture of products. masterorganicchemistry.com For complex molecules, base-catalyzed methods must be used with caution as they can promote side reactions, such as isomerization of the double bond.
| Catalyst Type | Example Catalyst & Conditions | Mechanism Pathway |
| Acid | H₂SO₄ (cat.), Excess ROH, Δ | Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com |
| Lewis Acid | Sc(OTf)₃ (cat.), Boiling ROH | Coordination to carbonyl oxygen enhances electrophilicity. organic-chemistry.org |
| Base | NaOR' (cat.), R'OH, RT to Δ | Nucleophilic addition of alkoxide to the carbonyl, forming a tetrahedral intermediate, followed by elimination. masterorganicchemistry.com |
| Heterogeneous | Silica Chloride, ROH, Reflux | Provides a solid-phase catalyst that simplifies purification. organic-chemistry.org |
Reactions at the Ketone (2-oxoethyl) Moiety
The ketone carbonyl group is a key site for reactivity, offering opportunities for both reductions and carbon-carbon bond-forming reactions.
Carbonyl Additions and Reductions
The ketone in this compound can be selectively reduced to a secondary alcohol. The choice of reducing agent is critical to avoid unwanted reactions at the other functional groups, particularly the conjugated alkene and the benzyl ester.
Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are generally too reactive and would likely reduce the carboxylic acid and ester functions, as well as potentially adding in a 1,4-fashion to the acrylate system. A milder reagent such as sodium borohydride (B1222165) (NaBH₄) is more suitable for the selective reduction of the ketone to the corresponding β-hydroxy acid derivative.
For high chemoselectivity, biocatalytic methods are particularly powerful for the reduction of β-keto esters. researchgate.net Enzymes such as ketoreductases, often found in Baker's yeast (Saccharomyces cerevisiae), can reduce the ketone to the alcohol with high enantioselectivity and without affecting the ester or the C=C double bond. researchgate.netnih.gov
| Method | Reagent/Catalyst | Conditions | Selectivity |
| Biocatalytic | Baker's Yeast (S. cerevisiae) | Aqueous media, ~37 °C | Highly chemoselective for the ketone; often provides high enantiomeric excess. researchgate.net |
| Biocatalytic | Isolated Ketoreductases | Aqueous buffer, NADPH cofactor | Excellent chemo- and stereoselectivity for the reduction of β-keto esters. nih.gov |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Protic solvent (MeOH, EtOH), 0 °C to RT | Generally selective for the ketone over the ester and carboxylic acid. |
Alpha-Carbon Reactivity and Enolization
The methylene (B1212753) protons located between the ketone and the benzyl ester (alpha to the ketone) are acidic due to the electron-withdrawing effects of both adjacent carbonyl groups. Treatment with a suitable base can deprotonate this position to form a nucleophilic enolate intermediate. msu.edu
This enolate can then react with various electrophiles. For example, reaction with an alkyl halide could lead to α-alkylation, introducing a substituent at this position. This reactivity is fundamental in organic synthesis for constructing more complex carbon skeletons. However, esters are significantly less acidic (by over 10,000 times) than ketones, so strong bases in non-hydroxylic solvents are typically required to generate the enolate quantitatively. msu.edu The formation of the planar enolate intermediate would lead to racemization if the alpha-carbon were a stereocenter. msu.edu
Chemoselective Transformations and Functional Group Interconversions
The multifunctional nature of this compound makes it an excellent substrate for demonstrating chemoselective transformations, where one functional group reacts preferentially in the presence of others. ub.edusolubilityofthings.comimperial.ac.uk
A notable example of selectivity involves the reduction of the molecule's two different C=C and C=O double bonds.
Selective C=O Reduction : As discussed, biocatalytic methods using ketoreductases or Baker's yeast can reduce the ketone carbonyl to a hydroxyl group with high fidelity, leaving the acrylate C=C double bond and the ester untouched. researchgate.netresearchgate.net
Selective C=C Reduction : Conversely, it is possible to selectively reduce the conjugated C=C double bond while leaving the ketone intact. A method using a Hantzsch ester as the reducing agent with a thiourea (B124793) catalyst in water has been shown to be highly chemoselective for the C=C bond in α-keto substituted acrylate compounds. rsc.org
Another important chemoselective transformation is the selective deprotection of the benzyl ester, as achieved with SnCl₄, without affecting other acid-labile or reducible groups that might be present in a more complex derivative of the molecule. dal.ca
Furthermore, the double bond of the itaconate backbone is susceptible to isomerization. Under thermal or basic conditions, the exocyclic double bond can migrate into the backbone to form the more thermodynamically stable mesaconic acid derivative. researchgate.net This functional group interconversion must be considered when planning a synthetic sequence, as it alters the structure and reactivity of the molecule.
Role As an Advanced Organic Synthesis Intermediate
A Versatile Building Block for Complex Molecules
The structure of 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid, featuring a reactive acrylic acid moiety and a benzyl-protected carboxylic acid, suggests its utility as a versatile building block in the assembly of intricate molecular frameworks. The presence of multiple functional groups allows for a range of chemical transformations, making it a valuable precursor in various synthetic pathways.
Precursor to Heterocyclic Compounds
While specific, documented examples of the direct use of this compound in the synthesis of heterocyclic compounds are not extensively reported, its chemical structure lends itself to such applications. The acrylic acid portion of the molecule is a prime candidate for Michael additions and cycloaddition reactions, which are fundamental strategies for constructing heterocyclic rings. For instance, reaction with binucleophilic reagents could lead to the formation of various saturated and unsaturated heterocycles. The benzyl (B1604629) ester provides a stable protecting group that can be removed under specific conditions in later synthetic stages, revealing a second carboxylic acid for further functionalization or to be part of the final heterocyclic scaffold.
Integration into Natural Product Synthesis Scaffolds
The synthesis of natural products often requires building blocks with precisely arranged functional groups. This compound offers a carbon skeleton that could be incorporated into the synthesis of various natural product scaffolds. Its potential for stereoselective transformations makes it an attractive starting material for creating chiral centers, a common feature in many biologically active natural products. The acrylic moiety can participate in conjugate additions with chiral nucleophiles or be subjected to asymmetric catalysis to introduce chirality.
Applications in Pharmaceutical Intermediate Synthesis
The development of novel pharmaceutical agents frequently involves the synthesis of complex organic molecules. Intermediates that offer multiple points for modification are highly sought after. The dual functionality of this compound makes it a potentially valuable intermediate in the synthesis of pharmaceutically active compounds. Its ability to serve as a scaffold for building diverse molecular structures could be leveraged in the creation of libraries of compounds for drug discovery screening.
Chiral Pool Approaches Utilizing this compound
Chiral pool synthesis is a strategy that utilizes readily available enantiopure natural products as starting materials to synthesize new chiral molecules. While this compound itself is not a natural product, it can be chemically modified to create chiral derivatives that can then be used in these synthetic approaches. For example, asymmetric reactions targeting the acrylic double bond can introduce a stereocenter, transforming the achiral starting material into a valuable chiral building block. This enantiomerically enriched intermediate can then be elaborated into more complex chiral targets, preserving the stereochemical information introduced in the initial step.
Convergent and Divergent Synthetic Strategies Employing the Compound
The distinct reactivity of the two functional ends of this compound makes it an ideal candidate for both convergent and divergent synthetic strategies.
In a convergent synthesis , different fragments of a complex molecule are synthesized separately and then joined together in the final stages. This compound could serve as one of these key fragments, with each of its functional groups being elaborated independently before the final coupling reaction.
Mechanistic Investigations of Reactions Involving 2 2 Benzyloxy 2 Oxoethyl Acrylic Acid
Reaction Kinetic Studies of 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid Transformations
No specific kinetic data or rate laws for transformations of this compound were found. Kinetic studies on simpler molecules, like the esterification of acrylic acid with alcohols, have been investigated to determine reaction orders and rate constants under various catalytic conditions. For example, the esterification of acrylic acid with alcohols in the presence of an acid catalyst is a reaction for which kinetic equations and their parameters have been determined. nih.gov
Elucidation of Reaction Pathways and Transition States
There is no information detailing the reaction pathways or computationally determined transition states for reactions of this compound. For comparison, computational studies on other reactions, such as those involving benzyl (B1604629) bromide or the polymerization of alkyl acrylates, have been used to predict molecular geometries of reactants, products, and transition states, as well as to calculate energy barriers. nih.govresearchgate.net For instance, in the benzimidazole-catalyzed reaction between epoxy and acrylic acid, a six-membered ring transition state has been proposed, and density functional theory (DFT) calculations have been used to explore reaction mechanisms and activation energies. researchgate.net
Catalytic Cycles in Transformations Facilitated by this compound
No catalytic cycles where this compound acts as a facilitator or catalyst are described in the search results. Catalytic cycles are typically elucidated for metal-catalyzed reactions or enzymatic processes. For example, in nickel-catalyzed dicarbofunctionalization of alkenes, a Ni(0)/Ni(I)/Ni(III)/Ni(I) catalytic cycle has been proposed based on experimental and computational studies. researchgate.net
Influence of Reaction Conditions on Mechanistic Pathways
The influence of reaction conditions (e.g., temperature, solvent, catalyst) on the mechanistic pathways of this compound is not documented. In general, for reactions like esterification or polymerization of acrylates, conditions such as temperature can significantly affect reaction rates and potentially favor side reactions. researchgate.net For instance, in the esterification of acrylic acid, temperature and the molar ratio of reactants are key parameters that are optimized. researchgate.net Similarly, solvent properties, including polarity and hydrogen bond donor ability, have been shown to influence the rate of reactions involving related benzyl compounds. researchgate.net
Computational Chemistry and Theoretical Studies of 2 2 Benzyloxy 2 Oxoethyl Acrylic Acid
Quantum Chemical Calculations on Molecular Structure and Conformation
No specific studies detailing quantum chemical calculations (e.g., DFT) on the molecular geometry, bond lengths, bond angles, or conformational analysis of 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid could be located in the searched scientific literature.
Prediction of Reactivity and Reaction Selectivity
There is no available research that applies computational methods to predict the reactivity, frontier molecular orbitals (HOMO/LUMO), or reaction selectivity of this specific itaconate monoester.
Molecular Dynamics Simulations of Intermolecular Interactions
While molecular dynamics simulations have been mentioned in the context of the corresponding polymer, poly(monobenzyl itaconate), no studies were found that specifically simulate the intermolecular interactions of the this compound monomer in various environments. hilarispublisher.com
Theoretical Studies on Catalytic Mechanisms Involving this compound
No theoretical or computational studies detailing the role of this compound in catalytic cycles, as either a reactant, intermediate, or catalyst, were identified.
Advanced Spectroscopic Characterization in Reaction Pathway Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment and the analysis of potential isomers.
In the ¹H NMR spectrum of mono-benzyl itaconate, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The two vinylic protons of the acrylic acid moiety are diastereotopic and thus exhibit distinct chemical shifts, often appearing as singlets at approximately δ 6.56 and δ 6.04 ppm. The methylene (B1212753) protons of the benzyl group are observed as a singlet around δ 5.1-5.2 ppm, while the methylene protons adjacent to the carbonyl group of the ester appear at a characteristic chemical shift.
The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester functional groups are readily identified in the downfield region of the spectrum, typically above δ 165 ppm. The olefinic carbons of the acrylic acid moiety show characteristic resonances around δ 128 and δ 136 ppm. The carbons of the benzyl group, including the aromatic ring and the benzylic methylene group, also have distinct and assignable chemical shifts.
Interactive Data Table: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.39 - 7.33 | m | Aromatic (C₆H₅) |
| ¹H | 6.56 | s | Vinylic (=CH₂) |
| ¹H | 6.04 | s | Vinylic (=CH₂) |
| ¹H | 5.15 | s | Benzylic (-OCH₂Ph) |
| ¹H | 3.40 | s | Methylene (-CH₂COO) |
| ¹³C | 171.2 | s | Ester Carbonyl (C=O) |
| ¹³C | 166.8 | s | Carboxylic Acid Carbonyl (C=O) |
| ¹³C | 135.5 | s | Quaternary Olefinic Carbon |
| ¹³C | 135.2 | s | Aromatic C (ipso) |
| ¹³C | 129.5 | s | Olefinic CH₂ |
| ¹³C | 128.6 | s | Aromatic CH |
| ¹³C | 128.3 | s | Aromatic CH |
| ¹³C | 128.2 | s | Aromatic CH |
| ¹³C | 67.2 | s | Benzylic Carbon (-OCH₂) |
| ¹³C | 37.5 | s | Methylene Carbon (-CH₂COO) |
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for monitoring the progress of its synthesis. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
Key characteristic absorption bands for mono-benzyl itaconate include a broad O-H stretching vibration for the carboxylic acid group, typically observed in the range of 3300-2500 cm⁻¹. The C=O stretching vibrations of both the carboxylic acid and the ester functional groups give rise to strong, distinct absorption bands in the region of 1750-1680 cm⁻¹. The C=C stretching vibration of the acrylic moiety is expected around 1630 cm⁻¹. Additionally, the C-O stretching vibrations of the ester and carboxylic acid groups will appear in the fingerprint region, between 1300 and 1000 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the benzyl group also contribute to the complexity of the spectrum.
During the synthesis of this compound, for instance, through the esterification of itaconic acid with benzyl alcohol, IR spectroscopy can be used to monitor the disappearance of the starting material's characteristic bands and the appearance of the product's signature peaks. This allows for real-time tracking of the reaction's progress and determination of its endpoint.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| 3100-3000 | Medium | C-H Stretch | Aromatic/Vinylic |
| 2980-2850 | Medium | C-H Stretch | Aliphatic |
| 1735-1715 | Strong | C=O Stretch | Ester |
| 1710-1680 | Strong | C=O Stretch | Carboxylic Acid |
| 1635-1625 | Medium | C=C Stretch | Alkene |
| 1495, 1455 | Medium | C=C Stretch | Aromatic Ring |
| 1300-1200 | Strong | C-O Stretch | Ester |
| 1250-1200 | Strong | C-O Stretch | Carboxylic Acid |
| 980-910 | Medium | =C-H Bend | Alkene |
| 750-700 | Strong | C-H Bend | Monosubstituted Benzene |
Mass Spectrometry (MS) in Reaction Product Identification
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound, which aids in its structural confirmation. In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₁₂O₄, 220.22 g/mol ).
The fragmentation pattern provides valuable structural information. Key fragmentation pathways for mono-benzyl itaconate would likely involve the loss of the benzyl group (C₇H₇, 91 m/z) to give a prominent peak at m/z 129, corresponding to the itaconic acid radical cation. Another characteristic fragmentation would be the loss of a benzyloxy radical (C₇H₇O, 107 m/z), resulting in a fragment at m/z 113. Further fragmentation of these primary ions would lead to a series of smaller, identifiable peaks, providing a unique fingerprint for the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Formula | Loss |
| 220 | [M]⁺ | [C₁₂H₁₂O₄]⁺ | - |
| 129 | [M - C₇H₇]⁺ | [C₅H₅O₄]⁺ | Benzyl radical |
| 113 | [M - C₇H₇O]⁺ | [C₅H₅O₃]⁺ | Benzyloxy radical |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion |
| 85 | [C₄H₅O₂]⁺ | [C₄H₅O₂]⁺ | Loss of CO₂ from m/z 129 |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To gain a deeper understanding of the reaction dynamics and mechanisms involved in the synthesis of this compound, advanced in situ spectroscopic techniques are employed. These methods allow for the real-time observation of reactants, intermediates, products, and byproducts as the reaction proceeds.
Time-Resolved Spectroscopy for Transient Species Detection
Time-resolved spectroscopy is a powerful tool for studying the kinetics and mechanisms of chemical reactions by detecting and characterizing short-lived intermediates. nist.gov In the context of the synthesis or subsequent reactions of this compound, techniques such as flash photolysis coupled with transient absorption spectroscopy could be used to study photochemical reactions. By exciting the molecule with a short laser pulse, transient species like radicals or excited states can be generated, and their formation and decay can be monitored on timescales ranging from femtoseconds to milliseconds. This information is invaluable for understanding reaction mechanisms that are not accessible through conventional spectroscopic methods.
Raman Spectroscopy for Mechanistic Insights
Raman spectroscopy, being complementary to IR spectroscopy, provides valuable information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the C=C bond of the acrylic moiety and the aromatic ring of the benzyl group in this compound.
In situ Raman spectroscopy can be used to monitor the polymerization of mono-benzyl itaconate or its participation in other addition reactions. nih.gov The decrease in the intensity of the C=C stretching band (around 1640 cm⁻¹) can be directly correlated with the consumption of the monomer, providing real-time kinetic data. nih.gov Furthermore, changes in the Raman spectrum can reveal information about conformational changes and intermolecular interactions during the reaction, offering deeper mechanistic insights.
X-ray Crystallography for Solid-State Structural Determination
For a complete and unambiguous determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
Challenges and Future Research Directions for 2 2 Benzyloxy 2 Oxoethyl Acrylic Acid
Development of More Sustainable Synthetic Methodologies
The pursuit of green chemistry is a paramount goal in modern organic synthesis. For 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid, a significant challenge and a rich area for future research lies in the development of sustainable synthetic routes. Current synthetic approaches for acrylic acid derivatives often rely on petrochemical feedstocks and harsh reaction conditions.
Future research should focus on methodologies that incorporate renewable starting materials, utilize environmentally benign solvents, and improve atom economy. One promising avenue is the exploration of bio-based feedstocks. For instance, platform molecules derived from biomass could potentially be converted into precursors for this compound through chemo-enzymatic or fully catalytic pathways.
Another key aspect of sustainable synthesis is the reduction of energy consumption. The development of catalytic systems that operate at lower temperatures and pressures would significantly decrease the environmental footprint of its production. Furthermore, designing synthetic pathways that minimize the number of steps and reduce the generation of waste products is crucial.
| Research Focus | Potential Approach | Desired Outcome |
| Renewable Feedstocks | Utilization of biomass-derived platform molecules. | Reduced reliance on petrochemicals. |
| Green Solvents | Employing water or other eco-friendly solvent systems. | Minimized environmental pollution. |
| Atom Economy | Designing synthetic routes with minimal byproduct formation. | Increased efficiency and reduced waste. |
| Energy Efficiency | Development of low-temperature and low-pressure catalytic systems. | Lower energy consumption and production costs. |
Exploration of Novel Catalytic Systems for Transformations
The reactivity of the acrylic acid moiety and the presence of the benzyloxycarbonyl group in this compound make it a versatile substrate for various chemical transformations. A significant area for future investigation is the discovery and development of novel catalytic systems to control these reactions with high selectivity and efficiency.
Homogeneous and heterogeneous catalysis could play a pivotal role. For instance, developing catalysts for the stereoselective functionalization of the double bond would be highly valuable for the synthesis of chiral building blocks. This could involve asymmetric hydrogenation, dihydroxylation, or epoxidation reactions.
Furthermore, catalysts that can selectively transform one functional group in the presence of others are highly sought after. For this compound, this would include catalysts that can, for example, facilitate reactions at the carboxylic acid group without affecting the benzyl (B1604629) ester or the acrylate (B77674) moiety. The exploration of photocatalysis and electrocatalysis could also open up new avenues for novel transformations of this molecule under mild conditions.
| Catalytic Transformation | Potential Catalyst Type | Desired Product |
| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ru, Ir). | Enantiomerically enriched saturated derivatives. |
| Selective Esterification/Amidation | Organocatalysts or chemoselective metal catalysts. | Functionalized carboxylic acid derivatives. |
| C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh). | Novel derivatives with expanded molecular complexity. |
| Polymerization | Controlled radical polymerization catalysts (e.g., ATRP, RAFT). | Well-defined polymers with specific properties. |
Expansion of Applications in Complex Molecular Scaffolds
A primary challenge and opportunity for this compound is to establish its utility as a building block in the synthesis of complex and biologically active molecules. Its multifunctional nature makes it an attractive starting material for the construction of diverse molecular architectures.
Future research should aim to incorporate this molecule into the total synthesis of natural products or in the development of new pharmaceutical agents. The acrylic acid unit can participate in a variety of cycloaddition reactions, such as Diels-Alder reactions, to form complex ring systems. The carboxylic acid and benzyl ester groups provide handles for further functionalization and for linking the molecule to other scaffolds.
The development of tandem or cascade reactions involving this compound would be a particularly efficient strategy for rapidly building molecular complexity. For example, a reaction sequence could be envisioned where the acrylate undergoes a Michael addition, followed by an intramolecular cyclization to generate a heterocyclic compound.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. A significant future research direction for this compound is the development of its synthesis and subsequent transformations in flow reactors.
Flow chemistry could enable the safe handling of potentially hazardous reagents and intermediates that may be involved in its synthesis. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities.
Furthermore, integrating the synthesis of this compound with automated systems would allow for high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for biological evaluation. This would involve the use of robotic platforms for reagent handling, reaction execution, and product analysis.
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Continuous synthesis and transformations. | Improved safety, scalability, and process control. |
| Automated Synthesis | High-throughput screening of reaction conditions and derivative synthesis. | Accelerated discovery of new reactions and molecules. |
| In-line Analytics | Real-time monitoring of reactions in flow. | Rapid optimization and quality control. |
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry and molecular modeling are powerful tools for understanding reaction mechanisms and predicting the properties of molecules. For this compound, there is a significant opportunity to apply these methods to guide experimental work and accelerate discovery.
Future computational studies could focus on several key areas. Density Functional Theory (DFT) calculations could be used to elucidate the mechanisms of catalytic transformations involving this molecule, helping to design more efficient catalysts. Molecular dynamics simulations could be employed to study its interactions with biological targets, aiding in the design of new drugs.
Furthermore, machine learning and artificial intelligence could be used to predict the reactivity of this compound in different chemical environments and to identify promising synthetic routes. This predictive power would save significant experimental time and resources.
| Computational Method | Research Application | Expected Insight |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Understanding of catalyst-substrate interactions and transition states. |
| Molecular Dynamics (MD) | Simulation of interactions with biological macromolecules. | Prediction of binding modes and affinities for drug design. |
| Machine Learning (ML) | Prediction of reactivity and optimal synthetic pathways. | Accelerated discovery of new reactions and efficient synthetic routes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
